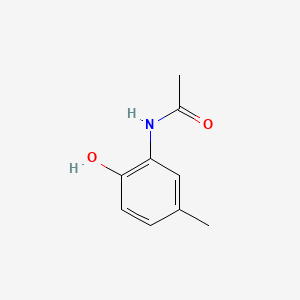

N-(2-Hydroxy-5-methylphenyl)acetamide

Descripción general

Descripción

2-acetylamino-4-methylphenol is a solid. (NTP, 1992)

Mecanismo De Acción

Target of Action

Research suggests that it may interact with certain proteins or enzymes in the body .

Mode of Action

The exact mode of action of 2-Acetamido-4-methylphenol is currently unknown. It is believed to interact with its targets, leading to changes in cellular processes

Biochemical Pathways

A study has shown that genesbplF, bplG, bplL, and bplI are involved in the synthesis and transfer of 2-acetamido-4-methylamino-fucose to the core of lipopolysaccharide in Bordetella pertussis . This suggests that 2-Acetamido-4-methylphenol may play a role in these processes.

Pharmacokinetics

It has been suggested that the compound has high gastrointestinal absorption and is bbb permeant . The compound’s log Kp (skin permeation) is -6.29 cm/s . These properties may impact the bioavailability of the compound.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Acetamido-4-methylphenol. For instance, the compound’s storage temperature is recommended to be in an inert atmosphere at room temperature . This suggests that the compound’s stability and efficacy may be affected by temperature and atmospheric conditions.

Análisis Bioquímico

Biochemical Properties

2-Acetamido-4-methylphenol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with mitochondrial proteins, enhancing O-GlcNAcylation, which is a nutrient-driven post-translational modification. This interaction contributes to mitochondrial network homeostasis, cellular bioenergetics, and stress response in neuronal cells under ischemic-like conditions . The compound’s ability to modulate these biochemical pathways highlights its potential in therapeutic applications.

Cellular Effects

The effects of 2-Acetamido-4-methylphenol on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the enhancement of O-GlcNAcylation on mitochondrial proteins by 2-Acetamido-4-methylphenol improves neuronal tolerance to ischemia, indicating its neuroprotective properties . This compound’s impact on cellular bioenergetics and stress response further underscores its importance in cellular physiology.

Molecular Mechanism

At the molecular level, 2-Acetamido-4-methylphenol exerts its effects through specific binding interactions with biomolecules. It enhances O-GlcNAcylation on mitochondrial proteins, which is a critical modification for maintaining mitochondrial homeostasis and bioenergy. This modification inhibits the mitochondrial apoptosis pathway, providing neuroprotection under stress conditions . The compound’s ability to modulate these molecular mechanisms makes it a valuable tool for studying cellular responses to stress.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Acetamido-4-methylphenol change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the enhancement of O-GlcNAcylation by 2-Acetamido-4-methylphenol is sustained over time, contributing to prolonged neuroprotection and improved cellular bioenergetics . These temporal effects are essential for understanding the compound’s potential therapeutic applications.

Dosage Effects in Animal Models

The effects of 2-Acetamido-4-methylphenol vary with different dosages in animal models. At lower doses, the compound enhances O-GlcNAcylation and provides neuroprotection without significant adverse effects. At higher doses, there may be threshold effects that could lead to toxicity or other adverse reactions . Understanding the dosage effects is crucial for determining the compound’s therapeutic window and safety profile.

Metabolic Pathways

2-Acetamido-4-methylphenol is involved in various metabolic pathways. It interacts with enzymes and cofactors that modulate metabolic flux and metabolite levels. The compound’s role in enhancing O-GlcNAcylation indicates its involvement in nutrient-driven metabolic pathways that link metabolism to cellular function . These interactions are vital for understanding the compound’s impact on cellular metabolism.

Transport and Distribution

The transport and distribution of 2-Acetamido-4-methylphenol within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is essential for optimizing the compound’s delivery and efficacy in therapeutic applications.

Subcellular Localization

2-Acetamido-4-methylphenol is localized in specific subcellular compartments, where it exerts its activity. The compound’s targeting signals and post-translational modifications direct it to mitochondria, where it enhances O-GlcNAcylation and maintains mitochondrial homeostasis . This subcellular localization is critical for understanding the compound’s mechanism of action and its effects on cellular function.

Actividad Biológica

N-(2-Hydroxy-5-methylphenyl)acetamide, also known as 2'-Hydroxy-5'-methylacetanilide, is an organic compound characterized by its acetamide functional group linked to a substituted aromatic ring. This compound has garnered attention for its potential biological activities, particularly in pharmaceutical applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound includes:

- Acetamide Group : Contributes to its pharmacological properties.

- Hydroxyl Group : Imparts potential antioxidant properties.

- Methyl Group : Influences the compound's lipophilicity and biological interactions.

The molecular formula is , with a molecular weight of approximately 195.25 g/mol.

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit enzymes involved in cell proliferation, suggesting potential anticancer properties.

- Receptor Modulation : The compound may interact with specific receptors, influencing various cellular pathways related to inflammation and pain.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been studied for its potential effectiveness against various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 128 µg/mL |

These findings suggest that the compound may serve as a promising candidate for developing new antimicrobial agents, particularly in light of rising antibiotic resistance .

Analgesic Properties

Similar structures have been linked to analgesic effects. In silico studies indicate that derivatives of this compound could show enhanced binding affinity to cyclooxygenase (COX) receptors, which are critical targets for pain relief medications. Preliminary studies suggest that this compound may exhibit anti-nociceptive activity comparable to established analgesics .

Case Studies and Research Findings

- Antibacterial Efficacy : A study conducted on various bacterial strains revealed that this compound effectively inhibited growth at concentrations lower than many conventional antibiotics, indicating its potential as an alternative treatment option in clinical settings.

- Cell Line Studies : In vitro studies using human cell lines have shown that this compound can induce apoptosis in cancer cells while sparing normal cells, highlighting its selective toxicity and potential as an anticancer agent .

- Toxicological Assessments : Toxicological evaluations have indicated that this compound exhibits low toxicity levels in animal models, making it a safer alternative for further pharmaceutical development .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- IUPAC Name : N-[4-[(2-hydroxy-5-methylphenyl)azo]phenyl]acetamide

- Molecular Formula : C15H15N3O2

- CAS Number : 2832-40-8

This compound is characterized by its azo structure, which is common in dyes, allowing it to impart color to various materials.

Applications in Dye Chemistry

Disperse Yellow 3 is primarily used as a dye in textiles. Its properties allow it to be applied to synthetic fibers, providing vibrant colors that are resistant to fading. The dyeing process involves:

- Dyeing Mechanism : The compound interacts with polymeric substrates through non-covalent bonding mechanisms, ensuring durability and colorfastness.

- Environmental Considerations : Due to its classification as a potential carcinogen, the use of Disperse Yellow 3 is regulated in many countries. The Canadian Environmental Protection Act has classified it as a toxic substance due to its carcinogenic potential .

Toxicological Studies

Numerous studies have assessed the toxicological profile of N-(2-Hydroxy-5-methylphenyl)acetamide:

Carcinogenicity

- The compound has been identified as a Category 2 carcinogen by the European Union . Studies demonstrated increased tumor incidence in laboratory animals exposed to high doses over prolonged periods .

Sensitization and Allergic Reactions

- Research indicates that exposure can lead to allergic dermatitis in sensitive individuals. A study involving epicutaneous testing showed positive reactions in patients with suspected contact allergies .

Medicinal Research Applications

Recent investigations have explored the potential therapeutic effects of this compound:

Neuroprotective Effects

- Preliminary studies suggest that this compound may contribute to mitochondrial homeostasis and cellular stress responses under ischemic conditions. This indicates potential applications in neuroprotection during ischemic events .

Pharmacological Studies

- The compound has been evaluated for its analgesic and anti-inflammatory properties. In animal models, it exhibited significant pain relief effects comparable to standard analgesics .

Case Study 1: Textile Industry Exposure

A study conducted on workers in the textile industry highlighted the risks associated with long-term exposure to Disperse Yellow 3. The findings revealed a correlation between exposure levels and increased rates of skin sensitization and dermatitis among workers.

Case Study 2: Neuroprotective Potential

In vitro studies have shown that this compound enhances cell viability under oxidative stress conditions, suggesting its potential use as a neuroprotective agent in therapeutic formulations for neurodegenerative diseases.

Data Table: Toxicological Profile

| Property | Value/Description |

|---|---|

| Carcinogenicity | Category 2 (EU Classification) |

| Skin Sensitization | Positive reactions observed in clinical studies |

| NOAEL (No Observed Adverse Effect Level) | 125 mg/kg bw/day from rodent studies |

| Environmental Impact | Classified as toxic under CEPA |

Propiedades

IUPAC Name |

N-(2-hydroxy-5-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-6-3-4-9(12)8(5-6)10-7(2)11/h3-5,12H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSEQJUPGRWESKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Record name | 2-ACETYLAMINO-4-METHYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19707 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30213186 | |

| Record name | 2-Acetamido-4-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30213186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-acetylamino-4-methylphenol is a solid. (NTP, 1992) | |

| Record name | 2-ACETYLAMINO-4-METHYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19707 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

6375-17-3 | |

| Record name | 2-ACETYLAMINO-4-METHYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19707 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-(2-Hydroxy-5-methylphenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6375-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Acetamido-4-cresol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006375173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6375-17-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158415 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-(2-hydroxy-5-methylphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Acetamido-4-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30213186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-hydroxy-5-methylphenyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.304 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ACETAMIDO-4-CRESOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6UA9CWA0G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.